molecular formula C12H19O8P B1330209 Bis(methacryloyloxyethyl) hydrogen phosphate CAS No. 32435-46-4

Bis(methacryloyloxyethyl) hydrogen phosphate

Cat. No. B1330209
CAS RN: 32435-46-4
M. Wt: 322.25 g/mol
InChI Key: NXBXJOWBDCQIHF-UHFFFAOYSA-N
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Description

Bis(methacryloyloxyethyl) hydrogen phosphate is a methacrylic monomer that has been utilized in various studies to modify substrates through copolymerization. The aim of these modifications is often to enhance certain properties of the substrates, such as hydroxyapatite deposition, which is crucial for biomedical applications like dental adhesives and bone repair materials .

Synthesis Analysis

The synthesis of bis(methacryloyloxyethyl) hydrogen phosphate-related monomers involves different chemical reactions. For instance, 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized by phosphorylation of a precursor with phosphorus oxychloride in the presence of triethylamine, indicating a multi-step synthesis process that includes the use of phosphorylating agents and base catalysts . Similarly, other related monomers are synthesized using azoisobutyronitrile (AIBN) as an initiator for polymerization, which suggests that free-radical polymerization is a common method for creating polymers from these monomers .

Molecular Structure Analysis

The molecular structure of bis(methacryloyloxyethyl) hydrogen phosphate and its analogs have been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopies are commonly employed to confirm the structure of synthesized monomers . These techniques provide detailed information about the molecular environment and the presence of functional groups within the molecule.

Chemical Reactions Analysis

The chemical reactivity of bis(methacryloyloxyethyl) hydrogen phosphate is demonstrated by its ability to copolymerize with other monomers such as methyl methacrylate. This reactivity is crucial for creating copolymers with desired properties, such as improved thermal stability and fire retardancy . The monomer also shows improved hydrolytic stability compared to other methacrylate-based dihydrogen phosphates, which is an important factor for its durability in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(methacryloyloxyethyl) hydrogen phosphate copolymers have been extensively studied. For example, copolymer nanocomposites containing this monomer exhibit better dispersion, higher degradation temperatures, and increased char mass compared to their PMMA counterparts. These properties are beneficial for applications requiring fire retardancy, as evidenced by significant reductions in the peak heat release rate during combustion . Additionally, the monomer's solubility in water and ethanol, as well as its non-cytotoxic nature, make it suitable for biomedical applications . The ability to form calcium-rich layers on copolymers containing bis(methacryloyloxyethyl) hydrogen phosphate also highlights its potential for bioactive surface modifications .

Scientific Research Applications

  • Bone Regeneration and Tissue Engineering : The incorporation of bis(2-(methacryloyloxy)ethyl) phosphate (BP) into oligo(polyethylene glycol) fumarate hydrogel significantly improves the attachment and differentiation of human fetal osteoblast cells and bone marrow stromal cells, which is critical for bone regeneration (Dadsetan et al., 2012).

  • Radiation Grafting for Uranium (VI) Determination : Bis[2-(methacryloyloxy)ethyl] phosphate (B2MP) grafted into track-etched PVDF membranes through radiation demonstrates efficient detection of uranyl concentrations in the range of 20 to 100 ppb by square wave cathodic stripping voltammetry. This highlights its potential application in environmental monitoring and uranyl detection (Pinaeva et al., 2019).

  • Polyelectrolyte Nanocomposites for Proton Separators : Research on polyelectrolyte nanocomposite membranes based on poly(bis[2-(methacryloyloxy)ethyl] phosphate) and bacterial cellulose suggests these materials are suitable for application in fuel cells and other devices that require proton separators, offering a combination of good mechanical performance and conductivity (Vilela et al., 2018).

  • Anti-Corrosion Properties in Steel Coatings : The use of cerium tri(bis(2-ethylhexyl)phosphate) particles as anti-corrosion pigments in epoxy coatings applied on steel demonstrates effective corrosion protection, making it a potential ingredient in corrosion-resistant coatings (Morozov et al., 2019).

  • Ions**: Ionic liquids with bis(2-ethylhexyl)phosphate anions exhibit thermomorphic behavior in water and are useful for homogeneous liquid-liquid extraction of transition metals, offering a novel approach to metal ion extraction in chemical processes (Depuydt et al., 2015).
  • Viscosity Reduction in Phthalonitrile Resins : Bis(4-cyanophenyl) phenyl phosphate has been used as a viscosity-reducing comonomer for phthalonitrile resins, enhancing their processing properties for cost-effective injection processing and demonstrating great thermal performance in the resulting thermosets (Terekhov et al., 2019).

Safety And Hazards

BMEP is classified as causing skin irritation, eye irritation, and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

BMEP is a versatile compound with potential for various scientific applications. It can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

properties

IUPAC Name

2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBXJOWBDCQIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120881-18-7, 72829-36-8
Record name Bis[2-(methacryloyloxy)ethyl] phosphate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120881-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-phosphinicobis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3044916
Record name Bis(methacryloyloxyethyl) hydrogen phosphate
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Molecular Weight

322.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester
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Product Name

Bis(methacryloyloxyethyl) hydrogen phosphate

CAS RN

32435-46-4
Record name Bis[2-(methacryloyloxy)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32435-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(2-(methacryloyloxy)ethyl) phosphate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester
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Record name Bis(methacryloyloxyethyl) hydrogen phosphate
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Record name Bis(methacryloyloxyethyl) hydrogen phosphate
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Record name BIS(2-(METHACRYLOYLOXY)ETHYL) PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LV Habekost, GB Camacho, GS Lima… - Journal of applied …, 2013 - Wiley Online Library
Properties of particulate resin‐luting agents with phosphate and carboxylic functional methacrylates as coupling agents - Habekost - 2013 - Journal of Applied Polymer Science - Wiley …
Number of citations: 10 onlinelibrary.wiley.com
CT Welter Meereis, CEC Suárez… - Applied …, 2016 - appliedadhesionscience …
This study investigated the effect of adding different concentrations of phosphate-grafted-silica nanoparticles (SiO2–POOH) on dentin bond strength of experimental one-step self-…
GS Lima, FA Ogliari, EO da Silva… - Journal of Adhesive …, 2008 - search.ebscohost.com
Purpose: To investigate the influence of different water concentrations in the solvents of self-etching primers on microtensile bond strength (μTBS) of an experimental adhesive system. …
Number of citations: 56 search.ebscohost.com
GS Lima, FA Ogliari, RR Moraes, ES Mattos… - The Journal of …, 2010 - Taylor & Francis
In this study the influence of water concentration in self-etching (SE) primers on their aggressiveness and bond strength to ground enamel was investigated. Five experimental primers …
Number of citations: 17 www.tandfonline.com
EA Münchow, AF da Silva, G da Silveira Lima, T Wulff… - Journal of Dentistry, 2015 - Elsevier
Objectives The aim of this study was to synthesize an alternative acidic monomer (polypropylene glycol phosphate methacrylate – Poly-P) to constitute experimental two-step self-etch …
Number of citations: 14 www.sciencedirect.com
CTW Meereis, CEC Suárez, SM de Almeida… - 2016 - appliedadhesionscience …
Background The bonding effectiveness to dental tissue is related to a material’s ability to promote demineralization of the substrate, resin infiltration, and form a hydrolysis-resistant …
EA Münchow, GD de Barros… - Applied …, 2014 - appliedadhesionscience …
The aim of this study was to characterize the degree of conversion and the bond strength of experimental adhesive systems formulated with elastomeric monomers (Exothanes). Two-…
Y Zhang, J Yan, J Xu, C Tian… - Environmental …, 2021 - ACS Publications
Demand for rare earth elements (REEs) is increasing, and REE production from ores is energy-intensive. Recovering REEs from waste streams can provide a more sustainable …
Number of citations: 17 pubs.acs.org
C Schröfl - Superabsorbent Polymers: Chemical Design …, 2021 - books.google.com
Chemical design and realization of superabsorbent polymers (SAPs) are driven by most appropriate performance of the products in distinct applications. Speed and final level of …
Number of citations: 2 books.google.com
GS Lima, AG Moreira, CTW Meereis, GB Lima… - Brazilian oral …, 2018 - SciELO Brasil
This study evaluated the three-year lifespan of the bond to dentin of experimental self-etch adhesives containing benzodioxole derivatives – 1,3-benzodioxole (BDO) and piperonyl …
Number of citations: 5 www.scielo.br

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